

The Paradigm of Chiral Inversion in Peptidomimetics

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Compound of Interest

Compound Name: *Fmoc-d-met-opfp*

CAS No.: 210473-10-2

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Peptide-based therapeutics historically suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation in vivo. The incorporation of D-amino acids, specifically D-methionine (D-Met), represents a fundamental structural strategy to bypass endogenous proteases while maintaining or enhancing target affinity[1]. To synthesize these modified peptides, N- α -Fmoc-protected D-methionine (Fmoc-D-Met-OH) and its oxidized derivatives serve as indispensable building blocks in Solid-Phase Peptide Synthesis (SPPS)[2].

By substituting L-methionine with its D-enantiomer, researchers induce a chiral inversion at the α -carbon. This spatial reorientation prevents the peptide from properly aligning within the catalytic triad of endogenous proteases, granting the therapeutic molecule profound resistance to enzymatic cleavage in human serum and cellular lysates[3].

Chemical Profiling and Causality of Derivative Selection

Methionine contains a reactive thioether side chain that is highly susceptible to spontaneous oxidation. In drug development, uncontrolled oxidation of methionine to sulfoxide or sulfone during synthesis, cleavage, or formulation leads to batch-to-batch variability and

heterogeneous mixtures. To engineer predictability into the peptide, application scientists select specific Fmoc-D-Met derivatives based on the desired chemical stability and polarity[4].

- Fmoc-D-Met-OH: The standard building block for introducing native D-Met into a sequence.
- Fmoc-D-Met(O)-OH (Sulfoxide): A pre-oxidized derivative utilized when a polar, hydrogen-bonding side chain is required for stereospecific target interactions, or to deliberately study the effect of oxidation on peptide folding[5].
- Fmoc-D-Met(O₂)-OH (Sulfone): A fully oxidized, chemically stable derivative. By synthesizing the peptide with the sulfone derivative, the molecule is locked into its highest oxidation state, preventing further oxidative degradation and enhancing both aqueous solubility and shelf-life[4].

Table 1: Physicochemical Specifications of Key Fmoc-D-Met Derivatives

Derivative	CAS Number	Molecular Weight	Formula	Melting Point	Primary Application
Fmoc-D-Met-OH	112883-40-6	371.45 g/mol	C ₂₀ H ₂₁ NO ₄ S	130-134 °C	Standard D-Met incorporation[6].
Fmoc-D-Met(O)-OH	2410250-48-3	387.45 g/mol	C ₂₀ H ₂₁ NO ₅ S	N/A	Stereospecific polar interactions[7].
Fmoc-D-Met(O ₂)-OH	N/A	403.45 g/mol	C ₂₀ H ₂₁ NO ₆ S	N/A	Maximum oxidative stability & solubility[4].

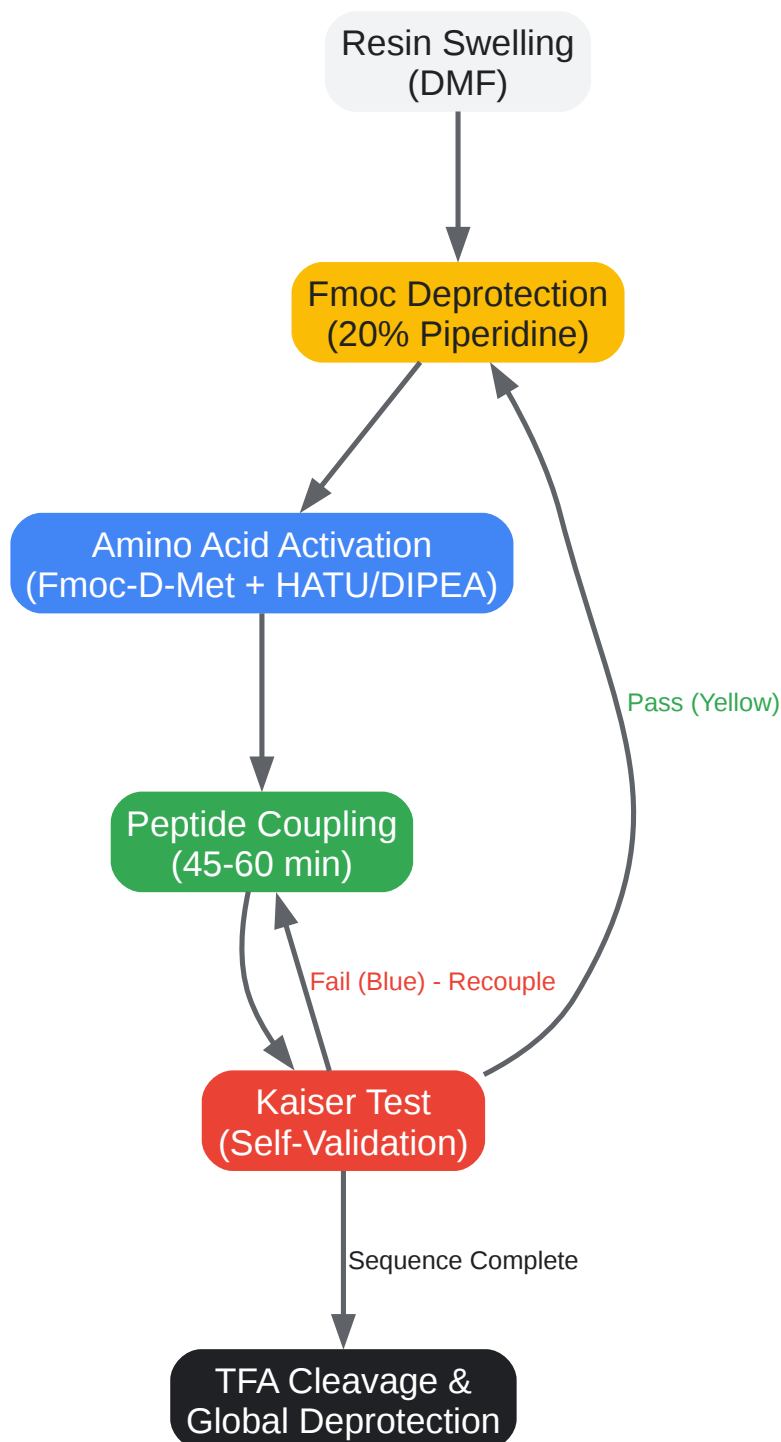
Mechanistic Workflow: Self-Validating SPPS Protocols

The use of Fmoc chemistry is predicated on its mild base-labile deprotection mechanism, which is orthogonal to acid-labile side-chain protecting groups and final cleavage conditions[8]. The following protocol details the coupling of Fmoc-D-Met-OH, emphasizing the causality behind each experimental choice to ensure a self-validating, high-fidelity synthesis.

Step-by-Step Methodology: Fmoc-D-Met-OH Coupling

- Resin Preparation: Swell 4-alkoxybenzyl alcohol (Wang) resin in N,N-dimethylformamide (DMF) for 30 minutes[8].
 - Causality: Swelling expands the polymer matrix, exposing internal reactive sites to ensure uniform coupling kinetics.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.
 - Causality: Piperidine removes the N-terminal Fmoc group via a base-catalyzed elimination mechanism, generating a free primary amine ready for elongation.
- Activation: In a separate vial, dissolve 3-4 equivalents of Fmoc-D-Met-OH and 3-4 equivalents of HATU in DMF. Add 6-8 equivalents of N,N-Diisopropylethylamine (DIPEA).
 - Causality: HATU is selected over older carbodiimides (like DCC) because it forms a highly reactive O-7-azabenzotriazole ester intermediate. This accelerates coupling and suppresses the risk of racemization (chiral inversion back to an L/D mixture) at the α -carbon.
- Coupling: Add the activated Fmoc-D-Met-OH solution to the resin. Agitate for 45-60 minutes at room temperature.
- System Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample.
 - Causality: This acts as a self-validating checkpoint. A yellow color indicates complete coupling (absence of free primary amines); a blue color indicates incomplete coupling, immediately dictating the need for a second coupling cycle before proceeding.

- Cleavage: Upon sequence completion, cleave the peptide from the resin using a Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
 - Causality: Triisopropylsilane (TIS) is a mandatory scavenger in methionine-containing peptides. It quenches highly reactive carbocations generated during global deprotection, preventing the irreversible re-alkylation of the methionine thioether side chain.



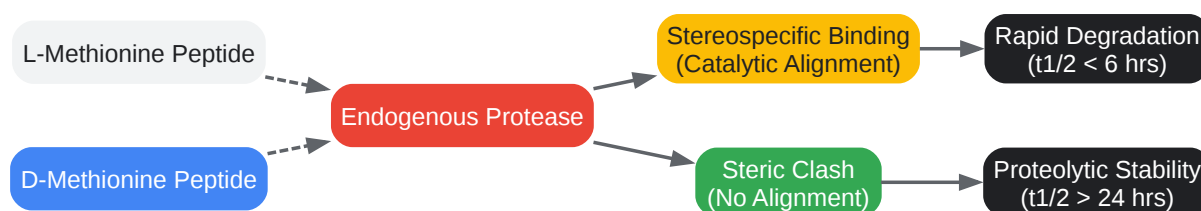
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Iterative Solid-Phase Peptide Synthesis (SPPS) workflow using Fmoc-D-Met derivatives.

Biological Efficacy: Overcoming Proteolytic Degradation

The primary driver for utilizing Fmoc-D-Met derivatives in drug development is the profound enhancement of proteolytic stability. Endogenous proteases are strictly stereospecific; their active sites have evolved over millennia to recognize and cleave the peptide bonds formed exclusively by naturally occurring L-amino acids[1].

When D-methionine is incorporated into a peptide sequence (such as in the development of antimicrobial peptides or viral hemagglutinin inhibitors), the spatial orientation of the side chain is inverted. This chiral inversion creates a steric clash that prevents the protease from effectively aligning the scissile bond with its catalytic triad. Experimental data demonstrates that while native L-peptides are typically degraded within 2 to 6 hours in concentrated MDCK cell lysates, their D-peptide counterparts remain entirely stable for over 24 hours[3]. Furthermore, D-methionine substitution in antimicrobial peptides (AMPs) has been shown to inhibit bacterial biofilm formation and resist degradation by aggressive bacterial proteases[9].



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Mechanism of proteolytic resistance conferred by D-methionine chiral inversion.

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- To cite this document: BenchChem. [The Paradigm of Chiral Inversion in Peptidomimetics]. BenchChem, [2026]. [Online PDF]. Available at:

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